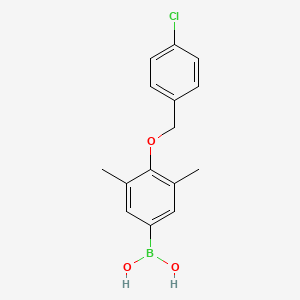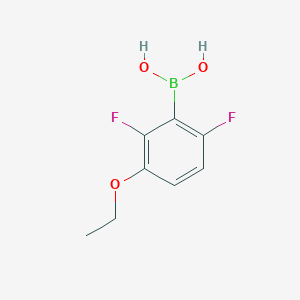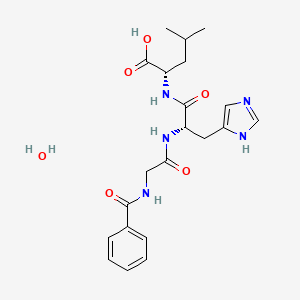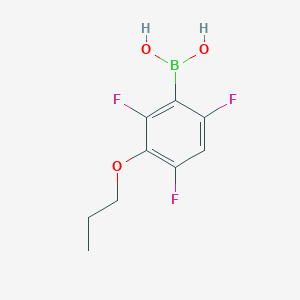
(2,4,6-三氟-3-丙氧基苯基)硼酸
描述
“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” is an organoborane compound with the molecular formula C9H10BF3O3 . It has an average mass of 233.980 Da and a monoisotopic mass of 234.067505 Da .
Synthesis Analysis
While specific synthesis methods for “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” were not found, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” consists of a phenyl ring substituted with three fluorine atoms and a propoxy group. The phenyl ring is also bonded to a boronic acid group .Physical and Chemical Properties Analysis
“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±52.0 °C at 760 mmHg, and a flash point of 158.6±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .科学研究应用
苯基硼酸儿茶酚酯的合成
“(2,4,6-三氟-3-丙氧基苯基)硼酸”可以用作合成苯基硼酸儿茶酚酯的反应物 。这些酯由于其稳定性和反应活性,常用于各种化学反应。
铃木-宫浦偶联反应
该化合物在与芳基氯化物和不稳定的多氟苯基的铃木-宫浦偶联反应中起着至关重要的作用 。铃木-宫浦偶联是一种钯催化的交叉偶联反应,广泛应用于有机化学中合成聚烯烃、苯乙烯和取代联苯。
对映选择性硼烷还原
“(2,4,6-三氟-3-丙氧基苯基)硼酸”参与三氟苯乙酮的对映选择性硼烷还原 。此过程在制药行业生产手性分子中意义重大。
转金属化反应
转金属化,一种配体从一种金属转移到另一种金属的过程,可以涉及 “(2,4,6-三氟-3-丙氧基苯基)硼酸” 作为反应物 。此过程是许多有机金属反应的基础。
交叉偶联反应
虽然没有直接提及 “(2,4,6-三氟-3-丙氧基苯基)硼酸” ,但硼酸通常以其在交叉偶联反应中的作用而闻名 。这些反应对于形成碳-碳键至关重要,这是合成许多有机化合物的关键过程。
加成反应
包括 “(2,4,6-三氟-3-丙氧基苯基)硼酸” 在内的硼酸可用于对萘啶 N-氧化物或 β-芳氧基丙烯酸酯的加成反应 。这些反应对于合成复杂的的有机分子很重要。
作用机制
Target of Action
Boronic acids, such as “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid”, are often used as reagents in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of these reactions are typically carbon atoms in organic compounds that are to be coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base . The boronic acid donates its organoboron group to the palladium catalyst, which then transfers it to the organic halide .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for creating complex organic compounds . The products of these reactions can be used as intermediates in further reactions, leading to a wide range of downstream effects depending on the specific pathway.
Result of Action
The primary result of the action of boronic acids in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
生化分析
Biochemical Properties
(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play critical roles in various physiological processes. The boronic acid group of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid forms a reversible covalent bond with the active site serine residue of these enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research .
Cellular Effects
The effects of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, the inhibition of serine proteases by (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can lead to alterations in downstream signaling events, affecting processes such as cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid exerts its effects primarily through the formation of covalent bonds with target biomolecules. The boronic acid group of this compound can form reversible covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is particularly relevant in the context of serine proteases, where the formation of a covalent adduct with the active site serine residue results in the inhibition of enzymatic activity. Additionally, (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can interact with other biomolecules such as nucleic acids and carbohydrates through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can vary over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid derivatives. Long-term studies have shown that (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. The extent of these effects can diminish over time due to the degradation of the compound .
Dosage Effects in Animal Models
The effects of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites. These metabolic transformations can influence the bioavailability and activity of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid, as well as its potential for toxicity. Additionally, the interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments. Once inside the cell, (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can interact with intracellular proteins and other biomolecules, influencing its localization and activity. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid is an important determinant of its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. The presence of specific targeting signals can direct (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid to particular organelles, where it can exert its biochemical effects. Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the localization and stability of this compound within cells .
属性
IUPAC Name |
(2,4,6-trifluoro-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-3-16-9-6(12)4-5(11)7(8(9)13)10(14)15/h4,14-15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGFAHSCPSYBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584717 | |
| Record name | (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-70-1 | |
| Record name | B-(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



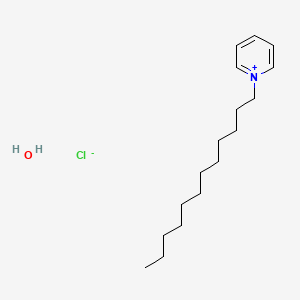
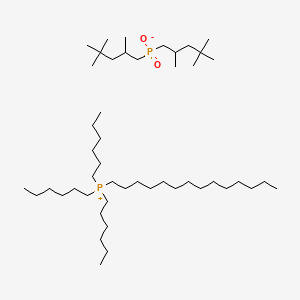
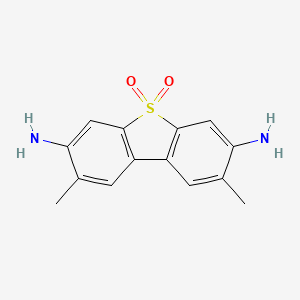
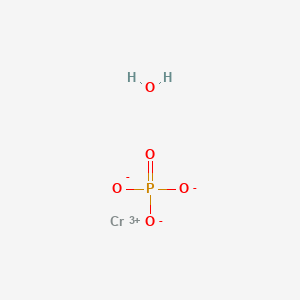


![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)
